

1H and 13C NMR analysis of 5-Methoxyisoxazol-3-amine

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Compound of Interest

Compound Name: 5-Methoxyisoxazol-3-amine

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of **5-Methoxyisoxazol-3-amine**: A Comparative and Predictive Approach

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of heterocyclic compounds, which form the backbone of countless pharmaceutical agents. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra for **5-Methoxyisoxazol-3-amine**. Due to the limited availability of public experimental spectra for this specific molecule, we employ a predictive methodology grounded in established NMR principles and comparative data from structurally related analogs: the parent Isoxazole and the commercially available 3-Amino-5-methylisoxazole. We will dissect the expected chemical shifts, explain the electronic influence of the amine and methoxy substituents, and provide a robust, field-proven protocol for acquiring high-fidelity NMR data to validate these predictions. This guide is intended for researchers and drug development professionals seeking to confirm the synthesis and purity of substituted isoxazoles.

The Electronic Landscape of the Isoxazole Ring

The isoxazole ring is a five-membered heteroaromatic system containing one nitrogen and one oxygen atom in a 1,2-relationship. This arrangement creates a unique electronic environment. The oxygen atom is highly electronegative, withdrawing electron density from the ring, while the nitrogen atom's lone pair can participate in aromaticity. The resulting electron distribution is highly sensitive to the nature and position of substituents, making NMR spectroscopy an

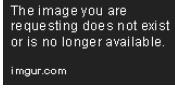
exceptionally powerful tool for distinguishing between isomers and confirming substitution patterns. Understanding the influence of electron-donating groups (EDGs) like amines ($-\text{NH}_2$) and methoxy ($-\text{OCH}_3$) groups versus electron-withdrawing groups is key to interpreting the resulting spectra.

Comparative Spectral Analysis: Building a Predictive Model

To accurately predict the spectrum of **5-Methoxyisoxazol-3-amine**, we first must understand the baseline spectra of its constituent parts. We will use published data for the unsubstituted Isoxazole ring and for 3-Amino-5-methylisoxazole, which shares the C3-amine substituent but differs at the C5 position.

Foundational Analogs: Experimental Data

The table below summarizes the experimentally determined ^1H and ^{13}C NMR chemical shifts for Isoxazole and 3-Amino-5-methylisoxazole.

Compound	Structure	Atom	^1H δ (ppm)	^{13}C δ (ppm)	Data Source(s)
Isoxazole	 The image you are requesting does not exist or is no longer available. imgur.com	H-3	8.31	C-3	149.1
H-4	6.39	C-4	103.6		
H-5	8.49	C-5	157.8		
3-Amino-5-methylisoxazole	 The image you are requesting does not exist or is no longer available. imgur.com	-NH ₂	~4.1 (broad s)	C-3	171.2
H-4	5.51	C-4	86.8		
-CH ₃	2.30	C-5	168.9		
-CH ₃	12.2				

Causality and Insights:

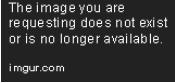
- Effect of the $-\text{NH}_2$ Group: Comparing Isoxazole to 3-Amino-5-methylisoxazole, the introduction of the powerful electron-donating amino group at C-3 dramatically shields the adjacent H-4 proton, shifting its signal upfield from 6.39 ppm to 5.51 ppm. Correspondingly, the C-4 carbon is also strongly shielded (103.6 ppm to 86.8 ppm).
- Effect of the $-\text{CH}_3$ Group: The methyl group at C-5 is a weak electron-donating group. Its primary effect is the appearance of a new signal in both the proton (~2.30 ppm) and carbon (~12.2 ppm) spectra.

Predictive Analysis for 5-Methoxyisoxazol-3-amine

We can now extrapolate from the known data to predict the spectrum of our target compound. The key difference is the substitution of the C5-methyl group with a C5-methoxy group.

- Electronic Impact of the $-\text{OCH}_3$ Group: A methoxy group is a strong electron-donating group due to resonance, but also inductively withdrawing due to the oxygen's electronegativity. On an aromatic system, its resonance effect typically dominates. We predict it will strongly shield the C-4 position. Furthermore, the oxygen atom will significantly deshield the carbon it is directly attached to (C-5).

The table below outlines the predicted ^1H and ^{13}C NMR data for **5-Methoxyisoxazol-3-amine**.

Predicted Data for 5- Methoxyiso- xazol-3- amine		Structure	Atom	Predicted ^1H δ (ppm)	Predicted ^{13}C δ (ppm)	Rationale
		$-\text{NH}_2$		~4.2 (broad s, 2H)	C-3	~172
H-4			C-4	~5.2 (s, 1H)		
					~82	
		$-\text{OCH}_3$	C-5	~3.9 (s, 3H)		~173
		$-\text{OCH}_3$		~58		

A Validated Protocol for NMR Data Acquisition

To experimentally verify the predictions above, a standardized and robust acquisition protocol is necessary. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation

- Mass: Accurately weigh 5-10 mg of the synthesized **5-Methoxyisoxazol-3-amine**.
- Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6). The choice of solvent is critical; the compound must be fully soluble. DMSO-d_6 is often a good choice for polar compounds with exchangeable protons (-NH₂).
- Homogenization: Vortex the tube for 30-60 seconds until the sample is completely dissolved. A clear, particulate-free solution is required.

Spectrometer Setup and Calibration

- Instrumentation: Data should be acquired on a modern NMR spectrometer, for instance, a Bruker AVANCE series or similar, with a recommended field strength of 400 MHz or higher for better signal dispersion.[1]
- Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker systems).
- Spectral Width: ~16 ppm (centered around 6-8 ppm).
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
- Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters

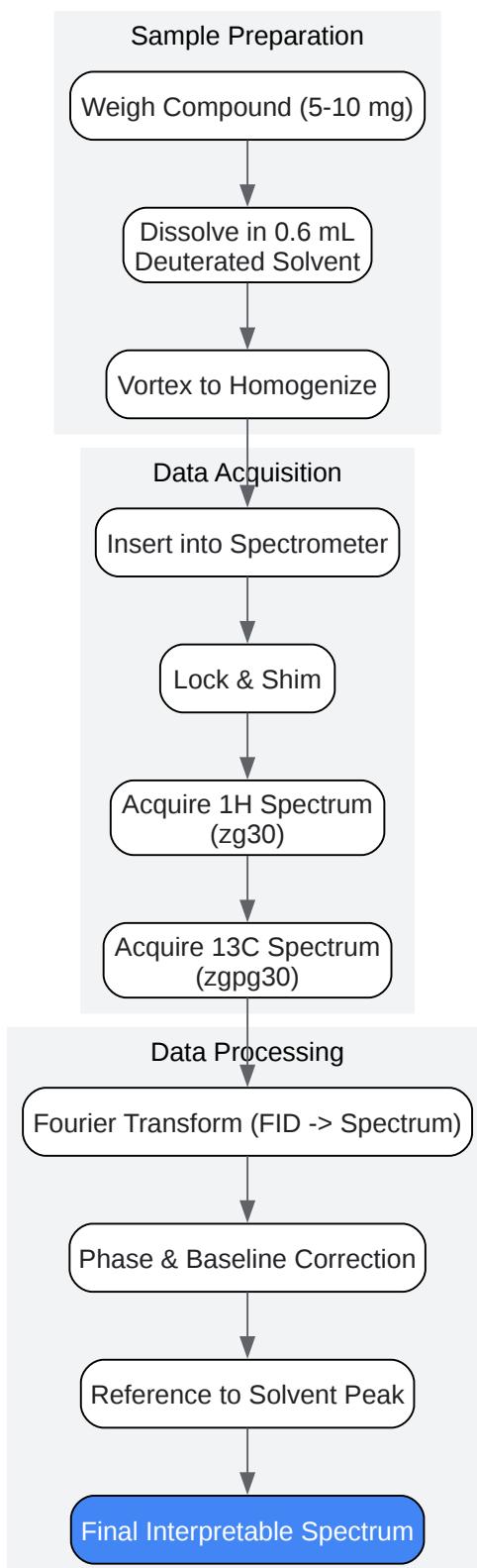
- Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems) is recommended for speed.
- Spectral Width: ~220 ppm (centered around 100-120 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 512 to 2048 scans, or until an adequate signal-to-noise ratio is achieved.
¹³C NMR is significantly less sensitive than ¹H NMR.[\[2\]](#)

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.
- Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, use 2.50 ppm (¹H) and 39.52 ppm (¹³C).[\[3\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the logical progression from sample preparation to the final, interpretable NMR spectrum.



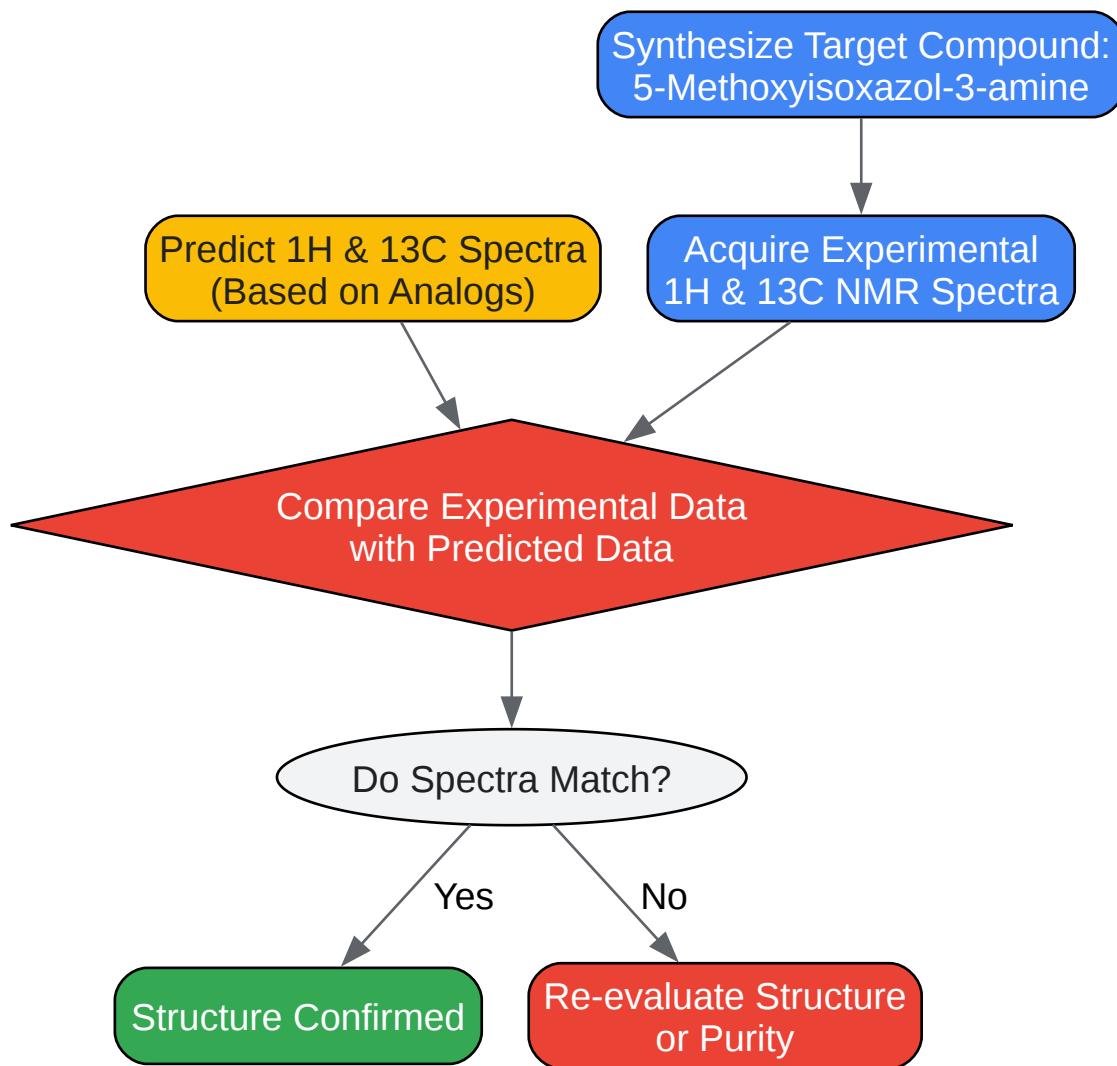
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

The Logic of Structural Confirmation

The ultimate goal is to use the acquired experimental data to confirm the molecular structure. This involves a direct comparison between the predicted chemical shifts and the experimental results. The close correlation between the two serves as strong evidence for the successful synthesis of the target molecule.

The diagram below outlines the validation process.



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Caption: Logical flow for validating a chemical structure using predictive and experimental NMR.

Conclusion

While direct experimental NMR data for **5-Methoxyisoxazol-3-amine** is not prevalent in public databases, a highly accurate spectral prediction can be formulated through a comparative analysis of its structural analogs, Isoxazole and 3-Amino-5-methylisoxazole. This guide has detailed the electronic effects of the key substituents, provided predicted ¹H and ¹³C chemical shifts, and outlined a comprehensive, validated protocol for acquiring the necessary experimental data. By following the proposed workflow, researchers can confidently synthesize and characterize **5-Methoxyisoxazol-3-amine**, using the powerful combination of predictive analysis and experimental verification that defines modern chemical science.

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